molecular formula C10H5F5O2 B11823812 2-fluoro-3-[4-fluoro-3-(trifluoromethyl)phenyl]prop-2-enoic acid

2-fluoro-3-[4-fluoro-3-(trifluoromethyl)phenyl]prop-2-enoic acid

Cat. No.: B11823812
M. Wt: 252.14 g/mol
InChI Key: LAMSHLIGIFXYJZ-UHFFFAOYSA-N
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Description

2-fluoro-3-[4-fluoro-3-(trifluoromethyl)phenyl]prop-2-enoic acid is a versatile small molecule scaffold used in various research and industrial applications. It is characterized by its unique chemical structure, which includes multiple fluorine atoms, making it highly reactive and useful in synthetic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-3-[4-fluoro-3-(trifluoromethyl)phenyl]prop-2-enoic acid typically involves the reaction of 4-fluoro-3-(trifluoromethyl)benzaldehyde with fluorinated reagents under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is then heated to promote the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-fluoro-3-[4-fluoro-3-(trifluoromethyl)phenyl]prop-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-fluoro-3-[4-fluoro-3-(trifluoromethyl)phenyl]prop-2-enoic acid is widely used in scientific research due to its unique properties:

Mechanism of Action

The mechanism of action of 2-fluoro-3-[4-fluoro-3-(trifluoromethyl)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-fluoro-3-[4-fluoro-3-(trifluoromethyl)phenyl]prop-2-enoic acid stands out due to its unique combination of fluorine atoms and the prop-2-enoic acid moiety. This structure imparts distinct reactivity and stability, making it valuable in various applications .

Biological Activity

2-Fluoro-3-[4-fluoro-3-(trifluoromethyl)phenyl]prop-2-enoic acid, also known by its IUPAC name (Z)-2-fluoro-3-(4-fluoro-3-(trifluoromethyl)phenyl)acrylic acid, is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H5F5O2
  • Molecular Weight : 252.14 g/mol
  • CAS Number : 1564157-26-1
  • Melting Point : 89-90°C
  • Purity : Typically 95% .

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential in several therapeutic areas:

Antimicrobial Activity

Research indicates that compounds with trifluoromethyl groups exhibit significant antimicrobial properties. For instance, related compounds have shown effectiveness against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) strains. The minimum inhibitory concentrations (MICs) for these compounds typically range from 12.9 µM to 25.9 µM .

Anti-inflammatory and Analgesic Effects

Studies have demonstrated that derivatives of this compound can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. The inhibition of COX enzymes suggests potential applications in treating inflammatory diseases .

Cytotoxicity and Cancer Research

In vitro studies have assessed the cytotoxic effects of similar compounds on cancer cell lines, such as MCF-7 (breast cancer) and Hek293-T cells. The results indicate moderate cytotoxicity, with IC50 values ranging from 10 µM to 20 µM for various derivatives . The presence of electron-withdrawing groups like trifluoromethyl enhances the cytotoxic potential by increasing lipophilicity and altering membrane permeability.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound's ability to inhibit COX enzymes and lipoxygenases suggests a mechanism involving competitive inhibition at the active site .
  • Protein-Ligand Interactions : Molecular docking studies indicate that the compound forms hydrogen bonds and halogen bonds with target proteins, enhancing its binding affinity and biological activity .
  • Modulation of Signaling Pathways : Compounds with similar structures have been shown to affect transcription factors involved in inflammatory responses, indicating a broader impact on cellular signaling pathways .

Case Studies

  • Study on Antimicrobial Efficacy :
    • A study evaluated the antimicrobial properties of various trifluoromethyl-substituted compounds, including derivatives similar to this compound.
    • Results indicated significant activity against both Gram-positive and Gram-negative bacteria, with MIC values supporting their potential as therapeutic agents .
  • Cytotoxicity Assessment :
    • In vitro cytotoxicity tests on MCF-7 cells showed that compounds with similar structural features exhibited IC50 values indicating moderate cytotoxic effects.
    • These findings suggest potential applications in cancer therapy but necessitate further investigation into selectivity and mechanisms .

Properties

Molecular Formula

C10H5F5O2

Molecular Weight

252.14 g/mol

IUPAC Name

2-fluoro-3-[4-fluoro-3-(trifluoromethyl)phenyl]prop-2-enoic acid

InChI

InChI=1S/C10H5F5O2/c11-7-2-1-5(4-8(12)9(16)17)3-6(7)10(13,14)15/h1-4H,(H,16,17)

InChI Key

LAMSHLIGIFXYJZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C=C(C(=O)O)F)C(F)(F)F)F

Origin of Product

United States

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